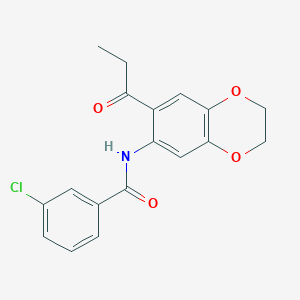

![molecular formula C22H29N3O B5570594 (3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)

(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves complex reactions that aim to achieve specific stereochemistry and functional group incorporation. A study by Dandu et al. (2012) describes the synthesis and evaluation of a new series of derivatives as high affinity and selective histamine-3 receptor (H3R) antagonists, highlighting the importance of the cyclobutyl group and piperidine moiety for biological activity (Dandu et al., 2012). Similarly, other works focus on the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, indicating a variety of approaches to synthesizing complex piperidine structures (Kumar et al., 2008).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including the targeted compound, can be intricately analyzed through crystallography and computational methods. Arulraj et al. (2019) provide insights into the crystal structure, DFT calculations, and Hirshfeld surface analysis of a related compound, emphasizing the conformational aspects and intermolecular interactions critical for understanding the chemical behavior (Arulraj et al., 2019).

Chemical Reactions and Properties

Piperidine derivatives undergo a range of chemical reactions that define their chemical properties. The study on cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines by Wu et al. (2000) showcases the potential for these compounds to act as substance P antagonists, demonstrating significant chemical versatility and the potential for pharmacological application (Wu et al., 2000).

Applications De Recherche Scientifique

Antimycobacterial Activity

The discovery of antimycobacterial spiro-piperidin-4-ones, which involve a stereoselective synthesis process, highlights the potential of piperidine derivatives in combating Mycobacterium tuberculosis. These compounds, including variations with significant in vitro and in vivo activity against different strains of Mycobacterium tuberculosis, suggest the potential of structurally similar compounds in antimycobacterial research and therapy (Kumar et al., 2008).

Cancer Research

Compounds with pyrimidine-piperazine-chromene and -quinoline conjugates have shown significant anti-proliferative activities against human breast cancer cell lines, indicating their potential in cancer research. The synthesis and evaluation of these compounds, including their structure-activity relationship, suggest a promising avenue for developing new therapeutic agents (Parveen et al., 2017).

Histamine Receptor Ligands

The study of 2-aminopyrimidines as histamine H3 receptor ligands presents another potential application. These compounds, particularly those with high hH3R affinity and receptor subtype selectivity, offer insights into the development of treatments for neurological disorders, showcasing the versatility of pyrimidine derivatives in drug discovery (Sadek et al., 2014).

Muscarinic Receptor Antagonists

Research into muscarinic M3 receptor antagonists, such as the discovery of compounds with high selectivity for M3 over M2 receptors, underlines the importance of these molecules in developing treatments for respiratory disorders. The structural optimization leading to compounds with potent antagonistic activity against acetylcholine-induced responses in rat trachea provides a pathway for therapeutic applications in obstructive airway disease (Mitsuya et al., 1999).

Advanced Building Blocks for Drug Discovery

The design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine as advanced building blocks for drug discovery highlight the potential of such compounds in medicinal chemistry. The increased size and conformational flexibility of these isosteres compared to parent heterocycles offer novel avenues for lead optimization in drug development projects (Feskov et al., 2019).

Propriétés

IUPAC Name |

(3R,4R)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O/c1-16-14-25(12-11-22(16,26)19-9-6-10-19)15-21-23-17(2)13-20(24-21)18-7-4-3-5-8-18/h3-5,7-8,13,16,19,26H,6,9-12,14-15H2,1-2H3/t16-,22+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAFCEDGTBKYJD-ZHRRBRCNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C2CCC2)O)CC3=NC(=CC(=N3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@]1(C2CCC2)O)CC3=NC(=CC(=N3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)

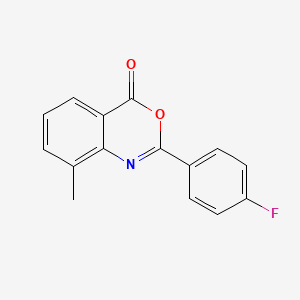

![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)

![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)

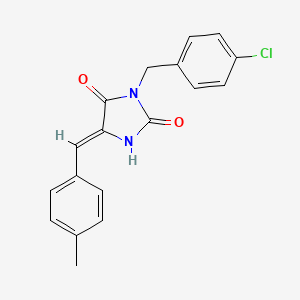

![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)

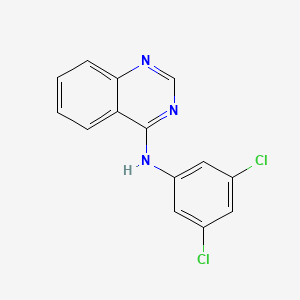

![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)

![4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5570558.png)

![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)

![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)

![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)

![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)